3-(5-Methyl-1H-indazol-3-yl)propanoic acid
CAS No.:
Cat. No.: VC15820654
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O2 |
|---|---|
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | 3-(5-methyl-2H-indazol-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C11H12N2O2/c1-7-2-3-9-8(6-7)10(13-12-9)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) |
| Standard InChI Key | TWFGWKPBYFNMMS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(NN=C2C=C1)CCC(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-(5-methyl-2H-indazol-3-yl)propanoic acid, reflects its fused aromatic system:
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Indazole core: A benzannulated pyrazole ring system with nitrogen atoms at positions 1 and 2.
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Substituents:
The SMILES notation CC1=CC2=C(NN=C2C=C1)CCC(=O)O confirms the connectivity, while the InChIKey TWFGWKPBYFNMMS-UHFFFAOYSA-N provides a unique identifier for database retrieval .
Synthetic Pathways and Optimization
Proposed Synthesis Strategies
While no explicit synthesis route is documented for 3-(5-methyl-1H-indazol-3-yl)propanoic acid, convergent approaches from related indazoles suggest:
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Indazole ring formation: Cyclocondensation of 5-methyl-1H-indazole-3-carbaldehyde with malonic acid derivatives under acidic conditions .
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Side-chain elongation: Grignard addition or Wittig reaction followed by oxidation to introduce the propanoic acid group .
Physicochemical and Pharmacokinetic Profiling
Solubility and LogP
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Aqueous solubility: Estimated <5 μg/mL (similar to hydrophobic indazoles), necessitating prodrug strategies or salt forms .
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Calculated LogP: ~2.1 (using ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Metabolic Stability
Predominant Phase I metabolites likely involve:
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Oxidation: Methyl group hydroxylation (CYP2C9/2C19).
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Conjugation: Glucuronidation of the carboxylic acid (UGT1A1/1A3) .
Comparative Analysis with Structural Analogs
Future Research Directions
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Structure-activity relationship (SAR) studies: Modifying the methyl and propanoic acid substituents to optimize target engagement.
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Salt formulation: Developing monoethanolamine or lysine salts to enhance aqueous solubility .
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In vivo efficacy models: Evaluating pharmacokinetics and toxicity in rodent models of inflammation or cancer .
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